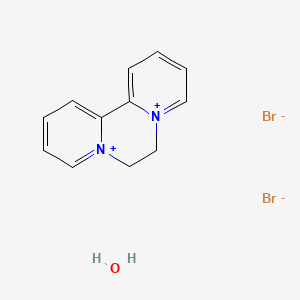

Diquat dibromide monohydrate

Übersicht

Beschreibung

Diquat Dibromidhydrat ist ein nicht-selektives Kontakt-Herbizid, das weit verbreitet zur Unkrautbekämpfung eingesetzt wird. Es ist eine Bipyridylverbindung, die durch ihre blassgelbe kristalline Form gekennzeichnet ist. Diquat Dibromidhydrat ist in Wasser hochgradig löslich und bekannt für seine schnelle Wirkung beim Austrocknen von Pflanzengewebe .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Diquat Dibromidhydrat wird durch die Reaktion von 2,2’-Bipyridin mit Brom in Gegenwart eines geeigneten Lösungsmittels synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:

- Auflösen von 2,2’-Bipyridin in einem Lösungsmittel wie Acetonitril.

- Zugabe von Brom zu der Lösung unter kontrollierten Temperaturbedingungen.

- Isolierung und Reinigung der resultierenden Diquat Dibromidhydratkristalle.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Diquat Dibromidhydrat großtechnische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

- Kontinuierliche Zufuhr von 2,2’-Bipyridin und Brom in den Reaktor.

- Aufrechterhaltung optimaler Temperatur- und Druckbedingungen.

- Einsatz von Kristallisationstechniken, um reines Diquat Dibromidhydrat zu erhalten.

Wirkmechanismus

Diquat Dibromidhydrat übt seine herbizide Wirkung aus, indem es die Photosynthese stört. Es wirkt, indem es Elektronen vom Photosystem I ableitet und zur Produktion reaktiver Sauerstoffspezies führt. Diese reaktiven Sauerstoffspezies verursachen oxidativen Schaden an Zellmembranen und Chlorophyll, was zur Austrocknung und zum Absterben von Pflanzengewebe führt .

Ähnliche Verbindungen:

Paraquat: Ein weiteres Bipyridyl-Herbizid mit ähnlicher Wirkungsweise, aber höherer Toxizität.

Glyphosat: Ein Breitbandherbizid, das die Aminosäurensynthese hemmt, sich aber in seiner langsameren Wirkung und geringeren Persistenz in der Umwelt unterscheidet.

Einzigartigkeit von Diquat Dibromidhydrat:

Schnelle Wirkung: Diquat Dibromidhydrat wirkt schnell und verursacht innerhalb weniger Tage sichtbare Wirkungen.

Persistenz: Es hat eine hohe Persistenz im Boden, was das zukünftige Pflanzenwachstum und das umgebende Ökosystem beeinflussen kann

Diquat Dibromidhydrat zeichnet sich durch seine schnelle Wirkung und Wirksamkeit bei der Bekämpfung einer breiten Palette von Unkräutern aus, was es zu einem wertvollen Werkzeug in der Landwirtschaft und im Unkrautmanagement macht.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diquat dibromide hydrate is synthesized through the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent. The reaction typically involves the following steps:

- Dissolution of 2,2’-bipyridine in a solvent such as acetonitrile.

- Addition of bromine to the solution under controlled temperature conditions.

- Isolation and purification of the resulting diquat dibromide hydrate crystals.

Industrial Production Methods: In industrial settings, the production of diquat dibromide hydrate involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes:

- Continuous feeding of 2,2’-bipyridine and bromine into the reactor.

- Maintenance of optimal temperature and pressure conditions.

- Use of crystallization techniques to obtain pure diquat dibromide hydrate.

Analyse Chemischer Reaktionen

Reaktionstypen: Diquat Dibromidhydrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann Diquat Dibromidhydrat oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann durch Reduktionsmittel reduziert werden, was zur Bildung von reduzierten Bipyridylverbindungen führt.

Substitution: Diquat Dibromidhydrat kann Substitutionsreaktionen eingehen, bei denen die Bromatome durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Bipyridyl-N-Oxid-Derivaten.

Reduktion: Bildung von Dihydrobipyridylverbindungen.

Substitution: Bildung von substituierten Bipyridyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Diquat Dibromidhydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen organischen Synthesen und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien zur Pflanzenphysiologie und Herbizidresistenz eingesetzt.

Medizin: Wird wegen seiner potenziellen Auswirkungen auf zelluläre Prozesse und oxidativen Stress untersucht.

Industrie: Wird in der Formulierung von Herbiziden und Trockenmitteln für landwirtschaftliche Zwecke verwendet

Vergleich Mit ähnlichen Verbindungen

Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.

Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its slower action and lower persistence in the environment.

Uniqueness of Diquat Dibromide Hydrate:

Rapid Action: Diquat dibromide hydrate acts quickly, causing visible effects within a few days.

Persistence: It has a high level of persistence in soil, which can impact future plant growth and the surrounding ecosystem

Diquat dibromide hydrate stands out due to its rapid action and effectiveness in controlling a wide range of weeds, making it a valuable tool in agriculture and weed management.

Eigenschaften

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOSQAQZMLLMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031248 | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-62-2 | |

| Record name | Diquat dibromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3026385.png)